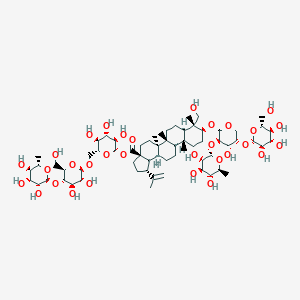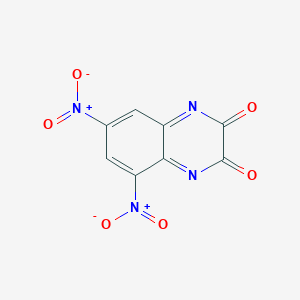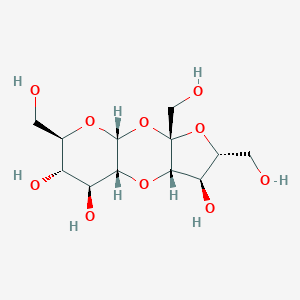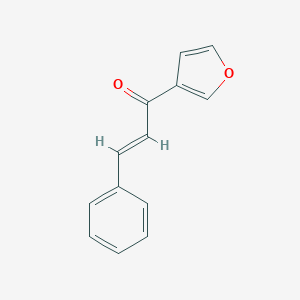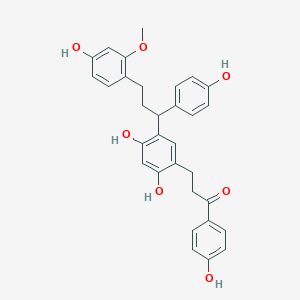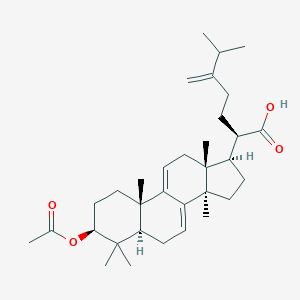
脱氢乌苏里酸单乙酸酯
描述
Dehydroeburicoic acid monoacetate is a triterpenoid isolated from Poria cocos and other fungi . It is also known as Compound 18 .
Synthesis Analysis
Dehydroeburicoic acid monoacetate has been identified as one of the main constituents of the sclerotia of Poria cocos with cytotoxicity toward human lung cancer cells . It has also been reported to act against Alcoholic Liver Disease (ALD) .Molecular Structure Analysis
The molecular formula of Dehydroeburicoic acid monoacetate is C33H50O4 . Its molecular weight is 510.75 g/mol .Chemical Reactions Analysis
The cytotoxicity of Dehydroeburicoic acid monoacetate and other isolated compounds were found to be mediated by apoptosis, and accompanied by elevated Bax expression and/or Bcl-2 phosphorylation along with caspase-3 activation .Physical And Chemical Properties Analysis
Dehydroeburicoic acid monoacetate is a white crystalline powder . It is insoluble in water, but soluble in organic solvents such as ethanol and acetone . It has a melting point of 212-213°C, and a boiling point of 678.3°C .科学研究应用
Dehydroeburicoic Acid Monoacetate: A Comprehensive Analysis of Scientific Research Applications
Drug Development Inhibitor of Oxidative Stress in Alcoholic Liver Disease: Dehydroeburicoic acid monoacetate (DEA) has been identified as a dual inhibitor against oxidative stress in alcoholic liver disease (ALD). It acts by upregulating aldehyde dehydrogenase 2 family member (ALDH2) activity and inhibiting GSK3β, which negatively regulates Nrf2, a key player in the body’s antioxidant response .
Biological Processes Study of Protein-Protein Interactions: DEA has been used to study the Keap1–Nrf2 protein–protein interaction (PPI), which is crucial for cellular defense mechanisms against oxidative stress. Understanding this interaction can lead to new therapeutic strategies for diseases related to oxidative damage .
Cytotoxicity Studies Cancer Research: Research has shown that DEA exhibits cytotoxicity towards lung adenocarcinoma cell lines. This suggests potential applications in cancer research, particularly in identifying compounds that can selectively target cancer cells .
Antiviral Research COVID-19 Protease Inhibition: Although not directly linked to DEA, related compounds have been studied for their role in inhibiting Mpro, the primary protease of COVID-19. This indicates a potential area of research where DEA could be explored for its antiviral properties .
Neuroprotective Effects Alzheimer’s Disease: While specific studies on DEA’s neuroprotective effects are not readily available, triterpenoids, in general, have been studied for their potential benefits in neurodegenerative diseases like Alzheimer’s. DEA could be investigated for similar effects.
Anti-inflammatory Applications Modulation of Immune Response: Triterpenoids have been known to possess anti-inflammatory properties. DEA could be researched for its ability to modulate immune responses and potentially treat inflammatory diseases.
Cosmetic Industry Skin Care Products: Due to its biological activities, DEA might find applications in the cosmetic industry, particularly in developing skin care products that require anti-inflammatory or antioxidant properties.
Agricultural Research Plant Protection: Compounds with antifungal or antibacterial properties are valuable in agricultural research for plant protection. DEA’s potential in this field could be explored to develop safer and more effective agrochemicals.
MDPI - Pharmaceuticals BioCrick - Dehydroeburicoic acid monoacetate MDPI - Pharmaceuticals RSC Publishing MDPI - Cells
作用机制
Target of Action
Dehydroeburicoic acid monoacetate (DEA) is a lanostane triterpenoid isolated from Wolfiporia cocos . It primarily targets the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and maintaining cellular homeostasis.
Mode of Action
DEA engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This dual inhibition mechanism allows DEA to effectively manage oxidative stress conditions.
Biochemical Pathways
The primary biochemical pathway affected by DEA is the Nrf2 pathway . DEA promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . This results in the enhancement of the body’s antioxidant defense system, thereby mitigating oxidative stress.
Result of Action
The molecular and cellular effects of DEA’s action include the restoration of mitochondrial dysfunction induced by ethanol and the generation of antioxidant activity in the alcoholic liver disease (ALD) cell model . These effects contribute to DEA’s potential therapeutic benefits against ALD.
Action Environment
The action, efficacy, and stability of DEA can be influenced by various environmental factors. For instance, DEA should be stored at 4°C, sealed, and away from moisture and light . In addition, the compound’s solubility in DMSO can be significantly affected by humidity . Therefore, the environment plays a crucial role in the effective use and storage of DEA.
安全和危害
属性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCPTDPDUADTK-DLCVLMBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroeburicoic acid monoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?
A2: Interestingly, the study found that dehydroeburicoic acid monoacetate exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of dehydroeburicoic acid monoacetate as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



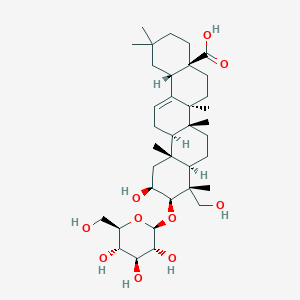
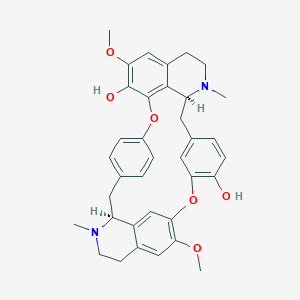
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)


